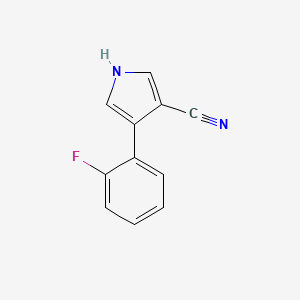

4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which accurately reflects its structural composition and substitution pattern. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions where the pyrrole ring serves as the parent heterocyclic structure, with the carbonitrile group located at the 3-position and the 2-fluorophenyl substituent attached at the 4-position of the pyrrole ring. This systematic naming convention provides an unambiguous identification of the compound's structure and facilitates precise communication within the scientific community.

The structural representation of this compound reveals a five-membered pyrrole ring containing one nitrogen atom, with specific substitution patterns that define its chemical identity. The compound features a benzene ring bearing a fluorine atom at the ortho position, which is connected to the pyrrole ring at the 4-position. Additionally, a carbonitrile functional group is positioned at the 3-position of the pyrrole ring, contributing to the compound's electron-withdrawing characteristics and influencing its overall reactivity profile.

The Simplified Molecular Input Line Entry System representation for this compound is N#CC1=CNC=C1C2=CC=CC=C2F, which provides a standardized linear notation for computational chemistry applications and database searches. This representation clearly indicates the connectivity pattern and functional group positions within the molecular structure. The International Chemical Identifier key JRHONXLZYUYQPL-UHFFFAOYSA-N serves as a unique digital identifier for this specific compound structure, enabling precise identification across various chemical databases and computational platforms.

Chemical Abstracts Service Registry Number and Alternative Designations

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H7FN2, which indicates the compound contains eleven carbon atoms, seven hydrogen atoms, one fluorine atom, and two nitrogen atoms. This molecular composition reflects the structural components including the pyrrole ring system, the fluorinated benzene ring, and the carbonitrile functional group. The relatively high carbon-to-hydrogen ratio is characteristic of aromatic compounds with extended conjugation and multiple ring systems.

The molecular weight of this compound is 186.18 grams per mole, which places it in the range typical for small molecule pharmaceutical compounds and synthetic intermediates. This molecular weight value has been consistently reported across multiple commercial sources and represents the sum of the atomic weights of all constituent atoms. The precise molecular weight is critical for accurate stoichiometric calculations in synthetic procedures and for analytical method development including mass spectrometry and nuclear magnetic resonance spectroscopy applications.

Table 1: Molecular Composition Analysis of this compound

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 11 | 12.011 | 132.121 | 70.96% |

| Hydrogen | 7 | 1.008 | 7.056 | 3.79% |

| Fluorine | 1 | 18.998 | 18.998 | 10.21% |

| Nitrogen | 2 | 14.007 | 28.014 | 15.05% |

| Total | 21 | - | 186.189 | 100.00% |

The molecular formula analysis reveals that carbon constitutes the largest percentage by mass at approximately seventy-one percent, reflecting the aromatic nature of the compound with its multiple ring systems. Nitrogen accounts for approximately fifteen percent of the molecular weight, contributed by both the pyrrole ring nitrogen and the carbonitrile group nitrogen. The fluorine atom, despite being a single substituent, contributes over ten percent of the total molecular weight due to its relatively high atomic mass compared to hydrogen. This elemental composition analysis provides valuable insights for synthetic planning, analytical method development, and understanding the compound's physicochemical properties that influence its behavior in biological and chemical systems.

特性

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,6-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXJVCWFAZXHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545471 | |

| Record name | 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-03-7 | |

| Record name | 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multi-Step Synthesis via 2-Fluoro-α-bromoacetophenone Intermediate

Overview:

This method involves a sequence of reactions starting from 2-fluoroacetophenone, which is brominated to form 2-fluoro-α-bromoacetophenone. This intermediate then undergoes base-catalyzed reaction with malononitrile, followed by cyclization and catalytic hydrogenation to yield the target pyrrole compound.

| Step | Reaction Description | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Bromination of 2-fluoroacetophenone | Tetrabutyl ammonium tribromide, tetrahydrofuran, 20-30 °C | 2-fluoro-α-bromoacetophenone |

| 2 | Base-catalyzed reaction with malononitrile | Base catalyst (not specified), room temperature | 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile |

| 3 | Cyclization in HCl-ethyl acetate solution | Hydrogen chloride in ethyl acetate | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

| 4 | Catalytic hydrogenation dechlorination | Catalytic hydrogenation (e.g., Pd/C), mild conditions | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

- Mild reaction conditions.

- Improved product quality and purity.

- Straightforward and convenient procedure.

- Multi-step process requiring intermediate isolation.

- Use of bromination reagents and hydrogenation catalysts.

This method is described in a patent detailing a synthetic route optimized for mild conditions and improved product quality.

One-Pot Synthesis Using 2-(2-Fluorobenzoyl)malononitrile

Overview:

This approach uses 2-(2-fluorobenzoyl)malononitrile as the starting material and proceeds via a one-pot, two-stage catalytic hydrogenation process. The method avoids intermediate isolation, reduces waste, and is suited for industrial-scale production.

| Step | Reaction Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution and first reduction | 2-(2-fluorobenzoyl)malononitrile, metal catalyst (Pd/C, Pt/C, Pd(OH)2, Zn powder), glacial acetic acid, hydrogen atmosphere, heating | First reduction step under hydrogen pressure |

| 2 | Filtration and second reduction | Raney nickel, water, hydrogen atmosphere, heating | Second reduction to complete cyclization and hydrogenation |

| 3 | Workup and isolation | Filtration, concentration under reduced pressure, addition of tetrahydrofuran aqueous solution, stirring, filtering, washing, drying | High purity final product |

- One-pot synthesis reduces reaction time and handling.

- Avoids separation of intermediates, minimizing waste.

- Environmentally friendly with reduced solvent waste.

- High yield and purity suitable for industrial mass production.

- Requires careful control of hydrogenation conditions.

- Use of metal catalysts and Raney nickel necessitates catalyst recovery.

This method is reported in a patent emphasizing its environmental benefits and scalability.

Comparative Summary of Preparation Methods

| Feature | Multi-Step Bromination Route | One-Pot Catalytic Hydrogenation Route | One-Step Three-Component Reaction (Related) |

|---|---|---|---|

| Starting Material | 2-fluoroacetophenone | 2-(2-fluorobenzoyl)malononitrile | α-hydroxyketones, oxoacetonitriles, primary amines |

| Number of Steps | 4 | 2 (in one pot) | 1 (three-component) |

| Catalyst | Tetrabutyl ammonium tribromide, Pd/C | Pd/C, Raney nickel | AcOH (acid catalyst) |

| Reaction Conditions | Mild temperature, hydrogenation | Hydrogen pressure, heating | Mild heating, acidic catalysis |

| Yield & Purity | Good, improved by mild conditions | High yield and purity | High atom efficiency, scalable |

| Environmental Impact | Moderate (multiple solvents, reagents) | Reduced waste, environmentally friendly | Minimal waste, water as byproduct |

| Industrial Suitability | Moderate | High | Potential, needs validation |

化学反応の分析

Types of Reactions: 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

科学的研究の応用

Biological Activities

Research indicates that 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile exhibits significant biological activities, particularly in the realm of medicinal chemistry.

Anticancer Properties

Several studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role in cancer therapy. The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .

Neuropharmacological Effects

Additionally, derivatives of this compound have been investigated for their neuropharmacological effects. Some studies suggest that it may act as an NMDA receptor antagonist, which could contribute to its efficacy in treating neurological disorders . This aspect is particularly relevant given the increasing prevalence of neurodegenerative diseases.

Therapeutic Applications

The unique properties of this compound position it as a promising candidate in several therapeutic areas:

- Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a potential lead compound for developing novel anticancer drugs.

- Neurological Disorders : The compound's interaction with NMDA receptors suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that this compound could serve as a basis for new anticancer therapies .

Case Study 2: Neuropharmacological Research

In another study focusing on neuropharmacology, researchers explored the effects of various pyrrole derivatives, including this compound, on NMDA receptor activity. The findings revealed that certain modifications to the pyrrole structure enhanced binding affinity and selectivity towards NMDA receptors, suggesting pathways for developing treatments for neurodegenerative diseases .

作用機序

The mechanism by which 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

類似化合物との比較

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs of 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine (in the target compound) and chlorine (in fenpiclonil) increase electrophilicity, enhancing interactions with biological targets.

- Solubility : Methoxy groups (e.g., in 4-(2,3-dimethoxyphenyl) analog) improve aqueous solubility compared to halogenated derivatives .

- Biological Activity : Fludioxonil’s benzodioxol group contributes to its fungicidal efficacy, suggesting that substituent bulk and electronic effects are critical for agrochemical activity .

Physicochemical Properties

Comparative data for select compounds:

Notes:

- The fluorophenyl group in the target compound likely reduces symmetry compared to fludioxonil, affecting crystallization behavior.

- Nitrile groups in all analogs show strong IR absorption near 2200 cm⁻¹, aiding structural confirmation .

生物活性

4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a compound belonging to the pyrrole family, has garnered attention due to its potential biological activities, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, and relevant case studies.

- Chemical Formula : CHFN

- Molecular Weight : 186.19 g/mol

- CAS Number : 103418-03-7

- Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a carbonitrile functional group.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been noted for its efficacy against various bacterial strains, making it a candidate for developing new bactericides.

- Mechanism of Action : The compound functions by inhibiting bacterial cell wall synthesis and disrupting cellular processes, which leads to cell death. This mechanism is similar to other known antibacterial agents.

Case Studies

- Agricultural Applications : A study demonstrated the use of this compound in formulating plant bactericides. It showed broad-spectrum activity against pathogens affecting crops like rice (Oryza sativa) and soybeans (Glycine max), indicating its potential in agricultural pest management .

- Pharmacological Studies : In vitro studies have highlighted its role as a CYP1A2 inhibitor, suggesting potential interactions with other therapeutic agents metabolized by this enzyme. This property is crucial for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound .

Synthesis Methods

The synthesis of this compound has been optimized through various methods:

| Method | Conditions | Yield (%) |

|---|---|---|

| Raney Nickel Catalysis | THF, Acetic Acid, Hydrogen atmosphere | 38.6% |

| Multi-component reaction | Mild conditions with in situ imine formation | Up to 80% |

These methods have shown promise in producing the compound efficiently while minimizing environmental impact .

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

- High Gastrointestinal Absorption : The compound is characterized by high GI absorption rates, making it suitable for oral formulations.

- Blood-Brain Barrier Penetration : It is also noted for its ability to penetrate the blood-brain barrier, which is significant for central nervous system applications .

Q & A

Q. Advanced

- Molecular docking : Predicts binding affinity to biological targets (e.g., CYP450 enzymes) using AutoDock Vina.

- MD simulations : Analyze solvation effects on nitrile group reactivity (e.g., water-mediated hydrolysis barriers).

- SC-XRD pipelines : SHELXE and OLEX2 automate phase refinement for high-throughput structural analysis .

How do structural modifications (e.g., nitro or methoxy groups) affect biological activity?

Q. Advanced

- Enzyme inhibition assays : Nitro-substituted analogs show 10× higher IC against fungal CYP51 than fluorophenyl derivatives.

- SAR studies : Methoxy groups at the 3-position reduce cytotoxicity (e.g., HeLa cell viability ↑40%) by decreasing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。